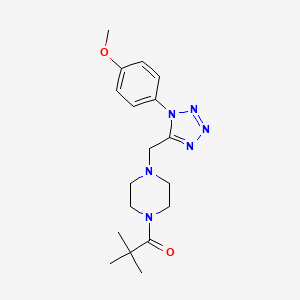
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a complex organic molecule known for its diverse applications in various scientific fields. Characterized by its unique structure, this compound plays a critical role in research and development due to its versatile chemical properties and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps:
Formation of the tetrazole ring: : Starting with 4-methoxyphenylhydrazine, the tetrazole ring is synthesized through a cyclization reaction with sodium azide in the presence of a catalyst.
Attachment of the piperazine ring: : The tetrazole intermediate reacts with piperazine under controlled temperature and solvent conditions to form the desired piperazine derivative.
Introduction of the propan-1-one moiety: : The final step involves the alkylation of the piperazine derivative using a haloalkane reagent, typically in an organic solvent like acetonitrile, to achieve the desired 2,2-dimethylpropan-1-one structure.
Industrial Production Methods: Industrial-scale production of this compound employs optimized versions of these synthetic routes, utilizing more efficient catalysts, scalable solvents, and reaction conditions to maximize yield and purity while minimizing waste and cost.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions including:
Oxidation: : This reaction can modify the functional groups, typically under controlled environments using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions involving reagents such as lithium aluminum hydride can target specific sites on the molecule to alter its functionality.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, utilizing reagents like halides or alkylating agents.
Reagents and Conditions: Typical reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution agents: Alkyl halides, aryl halides.
Major Products: Depending on the reaction type, major products vary but often include modified derivatives with altered pharmacological or chemical properties, enhancing the compound's applicability in various fields.
Aplicaciones Científicas De Investigación
In Chemistry: Used as a building block for the synthesis of more complex molecules, providing insight into reaction mechanisms and pathways.
In Biology: Investigated for its potential interactions with biological molecules, aiding in the study of biochemical pathways and processes.
In Medicine: Explored for its potential as a therapeutic agent, particularly in treating conditions like inflammation or microbial infections due to its unique bioactivity.
In Industry: Utilized in the development of new materials, including polymers and coatings, due to its robust chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and other proteins.
Pathways Involved: : The compound may inhibit or activate certain pathways, leading to changes in cellular processes. For instance, it might interfere with signal transduction pathways or metabolic routes critical for disease progression or cellular function.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one: : Shares a similar structure but lacks the methoxy group, influencing its chemical and biological activity.
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one: : The presence of a chlorine atom instead of a methoxy group results in different reactivity and applications.
Uniqueness: The presence of the methoxyphenyl group in 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one imparts distinct electronic and steric properties, making it a unique candidate for specialized applications in both medicinal chemistry and material science.
This detailed analysis offers a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique attributes compared to similar compounds.
Propiedades
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-18(2,3)17(25)23-11-9-22(10-12-23)13-16-19-20-21-24(16)14-5-7-15(26-4)8-6-14/h5-8H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFZRXYCYADCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














